molecular formula C12H16O4 B3032323 Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate CAS No. 14309-24-1

Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate

Cat. No.: B3032323
CAS No.: 14309-24-1
M. Wt: 224.25 g/mol
InChI Key: CVFAUXQYWPECKA-UHFFFAOYSA-N
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Description

Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate is an organic compound with the molecular formula C12H16O4. It is a derivative of cyclohexadiene and is characterized by the presence of two methyl groups and two ester functional groups. This compound is used in various chemical syntheses and has applications in different fields, including the production of pigments and other industrial chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Mechanism of Action

The mechanism of action of dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. For example, in ester hydrolysis reactions, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acids and alcohols. This process is catalyzed by enzymes such as esterases in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate is unique due to its specific substitution pattern on the cyclohexadiene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

dimethyl 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-7-5-9(11(13)15-3)10(6-8(7)2)12(14)16-4/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFAUXQYWPECKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=C(C1)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344991
Record name Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14309-24-1
Record name Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,3-dimethylbutadiene (9.84 g, 0.12 mol) and dimethyl acetylenedicarboxylate (14.29, 0.1 mol) were stirred together in water (50 ml) at 60° C. for 24 hours. The emulsion was cooled to room temperature and filtered. The filtered solid was recrystallised from diethyl ether to give the title compound In 78% yield. N.m.r: δH (90 MHz, CDCl3) 3.70 (s,6H), 1.71 ppm (s,6H)
Quantity
9.84 g
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

2,3-Dimethyl-buta-1,3-diene (2.0 g, 24.3 mmol) and but-2-ynedioic acid dimethyl ester in benzene (14 mL) were heated to reflux for 16 h. The resulting mixture was cooled and evaporated in vacuo to yield a solid, which was purified via flash column chromatography (EtOAc/heptane 9:1) to yield 4,5-dimethyl-cyclohexa-1,4-diene-1,2-dicarboxylic acid dimethyl ester as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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